![molecular formula C10H11ClO2S B1596810 4-[(4-Chlorophenyl)sulfanyl]butanoic acid CAS No. 29193-63-3](/img/structure/B1596810.png)
4-[(4-Chlorophenyl)sulfanyl]butanoic acid
Übersicht
Beschreibung
4-[(4-Chlorophenyl)sulfanyl]butanoic acid is a synthetic compound that belongs to the class of carboxylic acids. It has a linear formula of C10H11ClO2S . The CAS number for this compound is 29193-63-3.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11ClO2S . The molecular weight of this compound is 230.71 g/mol.Wissenschaftliche Forschungsanwendungen
Reactivity and Mutagenicity
One study focuses on the reactivity and potential mutagenicity of similar compounds, highlighting the formation of thietanium ions from related chloro and methylthio butanoic acids. Such research points to the broader chemical reactivity of sulfanyl-substituted butanoic acids and their intermediates, which could be relevant for understanding the mutagenic potentials and mechanisms of related compounds (Jolivette, Kende, & Anders, 1998).
Chemical Synthesis and Applications
Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their synthesis and base-induced chemiluminescence, demonstrates the utility of sulfanyl groups in synthetic chemistry. This work could provide insights into the synthesis and applications of 4-[(4-Chlorophenyl)sulfanyl]butanoic acid in creating luminescent compounds or materials with specific chemical properties (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Catalysis and Chemical Reactions
The development of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions showcases the role of sulfonated compounds in catalysis. This application could be extended to exploring the catalytic roles of this compound in similar or related chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antiviral Research
The synthesis and evaluation of antiviral activity of thiadiazole sulfonamides derived from 4-chlorobenzoic acid, including studies on their structure-activity relationships, provide a basis for the potential exploration of this compound in antiviral research. Such compounds have shown activity against tobacco mosaic virus, suggesting potential applications in designing new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRQBQHVYFSULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367987 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29193-63-3 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





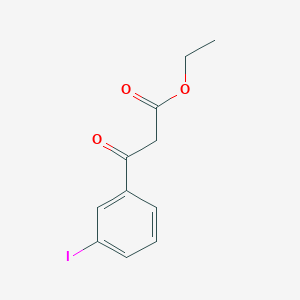
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
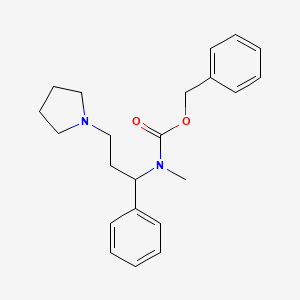
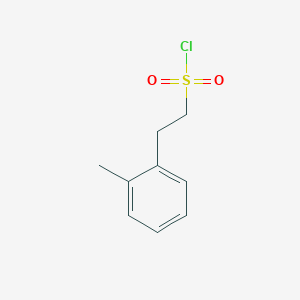
![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)


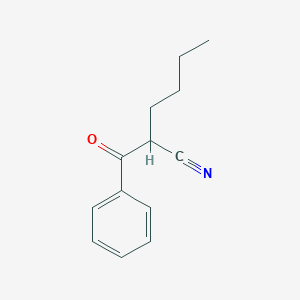
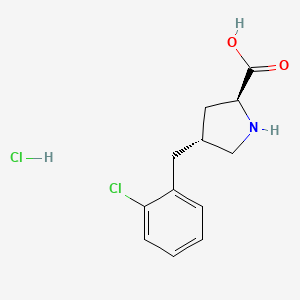

![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)
